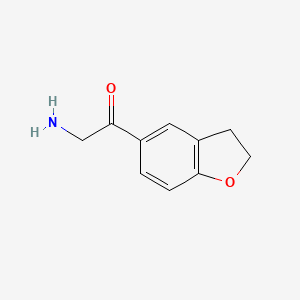

2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone |

InChI |

InChI=1S/C10H11NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6,11H2 |

InChI Key |

VIPIKYLDTUENQL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dihydrobenzofuran Core

The core dihydrobenzofuran structure is synthesized via cyclization of phenolic precursors with suitable alkyl halides or via intramolecular cyclization .

- Example: Starting from 2-allylphenols, a photochemically driven cyclization under mild conditions can be employed.

Halogenation of Dihydrobenzofuran

Halogenation (bromination or chlorination) at specific positions is achieved using halogen sources such as Br₂ or N-bromosuccinimide (NBS), often under radical conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ | Dropwise addition at room temperature | 2,4-dibromo-6-cyclopentylphenol | 70% |

Amino Group Introduction

The halogenated intermediates undergo nucleophilic substitution with ammonia or amines to afford the amino derivative.

- Reaction Conditions: Reflux in ethanol or aqueous media with excess ammonia.

- Outcome: Formation of the amino-substituted benzofuran derivative.

Method B: Photochemically Induced Cascade Reactions

Recent advances have demonstrated the utility of light-driven reactions for constructing dihydrobenzofuran derivatives efficiently.

Photochemical Cascade Protocol

-

- 2-Allylphenol derivatives

- Phenolate ions generated in situ via deprotonation

- Electron-deficient species such as α-iodo sulfone or gem-dihaloalkenes

-

- Visible light irradiation (λ = 456 nm)

- Ambient temperature

- Use of bases like tetramethylguanidine (TMG)

-

- Formation of excited phenolate states

- Radical intermediates generated via photoinduced electron transfer

- Cyclization to form dihydrobenzofuran core

-

- Access to functionalized dihydrobenzofurans with high regioselectivity and yields up to 69%

Example Reaction Scheme

2-Allylphenol + Electron-deficient alkene → Photocatalysis under visible light → Dihydrobenzofuran derivative

- Advantages: Mild conditions, high functional group tolerance, scalable.

Method C: Halogenation and Subsequent Amino Substitution

This approach employs halogenation of benzofuran intermediates followed by nucleophilic amino substitution.

Halogenation

- Reagents: Br₂ or NBS

- Conditions: Dropwise addition at low temperature, radical initiation

- Product: Halogenated benzofuran intermediates

Amino Substitution

- Reagents: Ammonia or primary amines

- Conditions: Reflux in polar solvents such as ethanol

- Outcome: Formation of amino derivatives with high selectivity

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Halogenation | Br₂ | Room temperature, radical initiation | 70% | |

| Amino substitution | NH₃ | Reflux in ethanol | 60-80% |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Halogenated benzofuran + NH₃ | Reflux, polar solvents | 45-62% | Well-established, high control | Multi-step, time-consuming |

| B | 2-Allylphenol derivatives + electron-deficient species | Visible light, room temp | Up to 69% | Mild, scalable, environmentally friendly | Requires photoreactor setup |

| C | Halogenation + nucleophilic substitution | Radical conditions, reflux | 60-80% | Efficient for specific derivatives | Halogenation step may produce by-products |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one is a chemical compound with a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol . It belongs to the class of heterocyclic building blocks and has a CAS No. of 732961-75-0 .

Scientific Research Applications

This compound is primarily utilized as a building block in chemical research .

- Heterocyclic Building Block: It serves as a building block in the synthesis of more complex molecules .

Research and development:* This compound is intended for research and development purposes only, and it is not intended for human or other uses .

While specific case studies and comprehensive data tables for this compound are not available in the search results, related compounds such as dihydrobenzofurans have applications in:

- Synthesis of 2,3-dihydrobenzofurans: A light-driven protocol can be used for the synthesis of 2,3-dihydrobenzofurans under mild conditions .

- Pharmaceutical applications: Dihydrobenzofuran derivatives are useful as antiandrogenic, antiinflammatory and analgesic agents . They may be used to treat peripheral pain, menstrual pain, dental pain, and lower back pain and prevent oxidative damage at inflammatory sites . These compounds can also treat or prevent gastric or duodenal ulcers or erosions caused by ethanol or non-steroidal antiinflammatory drugs (NSAIDs) .

- Preparation of Ramelteon: 1-(2,3-dihydrobenzofuran-4-yl)ethanone is used as an intermediate in the preparation of ramelteon, a drug used to treat insomnia .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Dihydrobenzofuran Core

5-DBFPV (1-(2,3-dihydrobenzofuran-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one) Structure: Features a pyrrolidinyl-pentanone side chain instead of an amino-ethanone group. Activity: Classified as a synthetic cathinone with stimulant properties. The pyrrolidine ring enhances lipophilicity and dopamine reuptake inhibition potency, typical of psychoactive cathinones . Key Difference: The longer alkyl chain and tertiary amine in 5-DBFPV likely increase CNS penetration compared to the primary amine in the target compound.

1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one Structure: Substitutes the amino group with a methylpropanone moiety. Used in materials science and organic synthesis .

Phenethylamine and Cathinone Derivatives

bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one) Structure: Replaces the dihydrobenzofuran core with a bromo-dimethoxybenzene ring. Activity: A psychoactive phenethylamine derivative with hallucinogenic effects. The bromine and methoxy groups enhance serotonin receptor affinity . Key Difference: The dihydrobenzofuran core in the target compound may confer greater metabolic stability compared to bk-2C-B’s simple aromatic ring.

Amphetamine Derivatives Structure: Phenethylamine backbone lacking the dihydrobenzofuran system. Activity: Direct dopamine/norepinephrine release agonists.

Pharmacological and Physicochemical Comparison

Biological Activity

2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (CAS No. 732961-75-0) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Pharmacological Properties

Research indicates that compounds similar to 2-amino derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have reported that benzofuran derivatives possess antibacterial and antifungal properties. The specific activity of this compound in this regard requires further investigation.

- CNS Activity : Compounds with similar structures have been studied for their effects on the central nervous system (CNS), particularly as potential anxiolytics or antidepressants. The presence of the amino group may enhance interaction with neurotransmitter receptors.

- Enzyme Inhibition : Certain benzofuran derivatives have been identified as inhibitors of various enzymes, which could be relevant for therapeutic applications in diseases where such enzymes play a critical role .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds:

- Receptor Interaction : Similar compounds have shown to interact with adenosine receptors, potentially modulating neurotransmitter release and influencing mood and anxiety .

- Antioxidant Activity : Some studies suggest that benzofuran derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress .

Study on Antimicrobial Properties

A study conducted on various benzofuran derivatives indicated that modifications at the amino position could enhance antimicrobial activity. While specific data on this compound was limited, the general trend suggests potential efficacy against certain bacterial strains .

CNS Activity Investigation

Research into related compounds has demonstrated significant effects on behavioral models indicative of CNS activity. For instance, derivatives with similar structural motifs were tested for anxiolytic effects in rodent models, showing promise in reducing anxiety-like behaviors .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Question: What are the recommended synthetic routes for 2-amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one, and what experimental conditions are critical for optimizing yield?

Answer:

The synthesis of this compound typically involves functionalizing the 2,3-dihydrobenzofuran core with an acetyl group followed by amination. A validated approach includes:

- Step 1 : Bromination of the benzofuran core using n-BuLi and THF at −78°C to generate a reactive intermediate .

- Step 2 : Aldehyde coupling (e.g., 5-bromo-2-methoxybenzaldehyde) under reflux conditions to introduce the ketone group .

- Step 3 : Amination via reductive methods (e.g., LiAlH4 reduction followed by substitution with ammonia or protected amines) .

Critical Conditions : - Temperature control (−78°C for lithiation) to avoid side reactions.

- Use of anhydrous solvents (THF, CH2Cl2) to prevent hydrolysis.

- Purification via column chromatography to isolate intermediates.

Basic Question: How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy :

- 1H NMR : Look for characteristic peaks:

- Singlet for the acetyl group (~2.5 ppm).

- Doublets for aromatic protons on the dihydrobenzofuran ring (~6.8–7.2 ppm) .

- 13C NMR : Confirm the carbonyl carbon (~200 ppm) and quaternary carbons in the benzofuran ring .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion [M+H]+ (calculated m/z: ~191.2) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key metrics: R-factor < 0.05, bond length accuracy (±0.01 Å) .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for derivatives of this compound?

Answer:

- Hypothesis Testing :

- Impurity Analysis : Compare retention times in HPLC with synthetic intermediates.

- Tautomerism Check : Assess pH-dependent shifts in NMR (e.g., keto-enol tautomerism affecting acetyl groups) .

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .

- Case Study : In pyrolysis studies of analogous compounds, unexpected peaks were traced to thermal decomposition products, resolved via GC-MS/MS fragmentation patterns .

Advanced Question: What computational strategies are effective for predicting the biological activity of this compound derivatives?

Answer:

- Pharmacophore Modeling :

- Map the amino and carbonyl groups as hydrogen bond donors/acceptors using software like Schrödinger’s Phase .

- Molecular Docking :

- ADMET Prediction :

- Use SwissADME to assess logP (~2.1), solubility (≥ −4.0 LogS), and blood-brain barrier permeability .

Advanced Question: How can researchers troubleshoot low yields in the final amination step of this compound?

Answer:

- Root Cause Analysis :

- Protecting Group Issues : Ensure the amino group is protected (e.g., Boc) during earlier steps to prevent side reactions .

- Reduction Efficiency : Test alternative reducing agents (NaBH4 vs. LiAlH4) and monitor reaction progress via TLC .

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve homogeneity .

- Catalytic Methods : Employ Pd/C or Raney nickel for catalytic hydrogenation under mild H2 pressure (1–3 atm) .

Advanced Question: What analytical methods are suitable for detecting trace impurities in bulk samples of this compound?

Answer:

- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Detection at 254 nm .

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 174 for deaminated byproducts) .

- Elemental Analysis : Verify purity (>98%) by matching experimental vs. theoretical C, H, N values (±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.